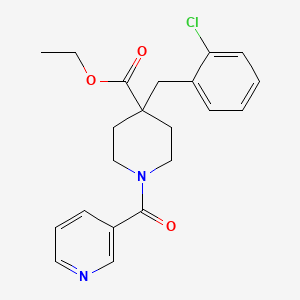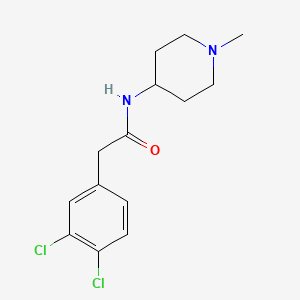![molecular formula C17H15ClINO3 B4898231 propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B4898231.png)
propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate, also known as CI-994, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. CI-994 is a histone deacetylase (HDAC) inhibitor that has been shown to have anti-cancer, anti-inflammatory, and anti-fibrotic effects.
作用机制
Propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate inhibits HDACs, which are enzymes that remove acetyl groups from histone proteins and other non-histone proteins. This leads to the relaxation of chromatin structure and the activation of gene transcription. This compound specifically inhibits class I HDACs, which are overexpressed in various cancers and other diseases. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones and non-histone proteins, which leads to the activation of pro-apoptotic genes and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound induces apoptosis and inhibits cell proliferation by activating pro-apoptotic genes and inhibiting cell cycle regulators. In inflammation, this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB. In fibrosis, this compound inhibits the activation of fibroblasts and reduces the production of extracellular matrix proteins such as collagen by inhibiting the TGF-β signaling pathway.
实验室实验的优点和局限性
Propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in high purity. It has been extensively studied for its potential therapeutic applications in various diseases, which makes it a valuable tool for drug discovery and development. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in some assays. In addition, it has low selectivity for class I HDACs, which can lead to off-target effects.
未来方向
There are several future directions for the study of propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate. One direction is to improve the selectivity of this compound for class I HDACs to reduce off-target effects. Another direction is to develop new derivatives of this compound with improved solubility and pharmacokinetic properties. Additionally, this compound could be used in combination with other drugs to enhance its therapeutic efficacy. Finally, the potential therapeutic applications of this compound in other diseases such as neurodegenerative diseases and autoimmune diseases could be explored.
合成方法
The synthesis method of propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate involves the condensation of 2-chloro-5-iodobenzoic acid with propyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane. The product is then purified by column chromatography to obtain this compound in high purity.
科学研究应用
Propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and fibrosis. In cancer, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines such as breast, lung, and colon cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In fibrosis, this compound has been shown to inhibit the activation of fibroblasts and reduce the production of extracellular matrix proteins such as collagen.
属性
IUPAC Name |
propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClINO3/c1-2-9-23-17(22)11-3-6-13(7-4-11)20-16(21)14-10-12(19)5-8-15(14)18/h3-8,10H,2,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZLBHDUVSPHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898160.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4898173.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4898179.png)

![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)

![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)

